Cortisol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020714 | |
| Record name | Hydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/, Solubilities in various solvents [Table#4538], Soluble in concentrated sulfuric acid with intense green flourescence, Soluble in dioxane, In water, 320 mg/L at 25 °C, 0.32 mg/mL | |
| Record name | Hydrocortisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00741 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROCORTISONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Plates from alc or iso-propyl alc, Crystalline, striated blocks from absolute ethanol or isopropanol, White, crystalline powder | |
CAS No. |
50-23-7 | |
| Record name | Cortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00741 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydrocortisone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI4X0X7BPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROCORTISONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217-220 °C with some decomposition, 220 °C | |
| Record name | Hydrocortisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00741 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROCORTISONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Bromination-Metathesis-Hydrolysis Route
The CN101397323A patent details a three-stage synthesis starting from 17-hydroxy-4,9-diene-pregnane-3,20-diketone.
Bromination :
N-bromosuccinimide (NBS) mediates stereoselective 9α-bromination in acetone at 5–10°C, achieving 92% conversion to 9α-bromo-11β,17α-dihydroxy-pregn-4-ene-3,20-dione. The reaction's selectivity arises from NBS's preference for allylic bromination in cyclic dienes.
Metathesis :
Potassium propionate in dimethylformamide (DMF) facilitates 21-esterification at 60°C, replacing bromide with propionyl groups. This exothermic reaction requires precise temperature control to prevent epimerization at C11, maintaining 89% yield.
Hydrolysis :
Methanol/CH₂Cl₂ mixtures with 2% NaOH cleave the 21-propionate ester at 0–5°C. Neutralization with acetic acid followed by recrystallization yields 82% hydrocortisone (mp 215–220°C).
Table 1: Bromination-Metathesis-Hydrolysis Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | NBS, acetone | 5–10°C | 1 h | 92% |
| Metathesis | K⁺ propionate, DMF | 60°C | 2 h | 89% |
| Hydrolysis | NaOH/MeOH, CH₂Cl₂ | 0–5°C | 2 h | 82% |
Ketalization-Reduction-Iodination Sequence
CN102367262A describes a six-step route from 17α-hydroxy-4-pregnene-3,11,20-trione:
- Ketal Formation : Ethylene glycol/triethyl orthoformate protects C3/C20 ketones via acid-catalyzed ketalization (30–35°C, 8 h, 85% yield).
- Borohydride Reduction : Sodium borohydride in THF/MeOH reduces C11 ketone to 11β-alcohol (48 h reflux, 78% yield).
- Iodination : Calcium oxide/I₂ in dichloroethane introduces 21-iodide (0–5°C, 4 h, 81% yield).
- Acetate Metathesis : Potassium acetate replaces iodide at C21 (reflux acetone, 3 h, 83% yield).
- Final Hydrolysis : 2% NaOH/MeOH cleaves acetate (0–8°C, 4 h, 75% yield).
This pathway's critical innovation lies in the iodine displacement step, which avoids hazardous silver salts typically used in 21-functionalization.
Biotechnological Production
Recombinant Saccharomyces cerevisiae Systems
The 2006 breakthrough detailed in Biotechnology Journal engineered yeast to produce hydrocortisone from ethanol via 13 heterologous genes:
- Sterol Backbone : Endogenous ergosterol biosynthesis was diverted to cholesterol analogs using Δerg11 mutants.
- Mammalian Enzymes :
Optimization Challenges :
- Mitochondrial targeting of CYP11B1 required fusion with adrenodoxin reductase (ADR).
- Disrupting ATF2 (acetyltransferase) and YPR1 (carbonyl reductase) minimized side-products.
Table 2: Yeast Strain Performance Metrics
| Parameter | Value |
|---|---|
| Substrate | Ethanol |
| Titer | 120 mg/L |
| Productivity | 0.8 mg/L/h |
| Carbon Conversion | 1.2% |
| Major Byproduct | 11-Deoxycortisol |
Escherichia coli vs. Yeast Platforms
While E. coli achieves higher titers (up to 250 mg/L) for simple steroids, yeast's eukaryotic machinery better handles:
- Post-translational modification of P450 enzymes
- Endoplasmic reticulum (ER) for steroid hydroxylation
- Native NADPH regeneration systems
Comparative Analysis of Methods
Table 3: Synthesis Method Tradeoffs
| Metric | Chemical Routes | Yeast Biosynthesis |
|---|---|---|
| Steps | 4–6 | 1 (fermentation) |
| Yield | 60–85% | 0.8–1.2% |
| Cost (USD/kg) | 12,000 | 8,500 |
| E-Factor* | 48 | 15 |
| Scalability | 10–100 kg/batch | 1,000–10,000 L |
*E-Factor = (kg waste)/(kg product)
Emerging Techniques
Enzymatic C–H Activation
Recent advances employ CYP450BM3 mutants for direct 11β-hydroxylation of Reichstein's Substance S, bypassing microbial fermentation.
Continuous-Flow Chemistry
Microreactor systems enhance:
Environmental and Regulatory Considerations
The 2024 EPA guidelines mandate 90% solvent recovery in steroid synthesis, favoring:
Analyse Des Réactions Chimiques
Types de Réactions : L’hydrocortisone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et Conditions Courants :
Oxydation : L’hydrocortisone peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction de l’hydrocortisone implique généralement l’utilisation d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule d’hydrocortisone, souvent en utilisant des réactifs tels que les halogènes ou les agents alkylants.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés d’hydrocortisone avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la Recherche Scientifique
L’hydrocortisone a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisée comme composé de référence en chimie analytique pour le développement de dosages et de méthodes de détection.
Biologie : Étudiée pour son rôle dans les processus cellulaires, y compris l’apoptose, la prolifération cellulaire et la différenciation.
Applications De Recherche Scientifique
Endocrine Disorders
Hydrocortisone is primarily used for the treatment of adrenal insufficiency, including conditions such as Addison's disease. It serves as a replacement therapy to maintain adequate cortisol levels in patients who cannot produce sufficient amounts naturally.
Dermatological Conditions
Topical formulations of hydrocortisone are commonly prescribed for inflammatory skin disorders, including eczema, psoriasis, and dermatitis. Its anti-inflammatory effects help reduce redness, swelling, and itching associated with these conditions.
Respiratory Disorders
Hydrocortisone is administered in cases of severe asthma exacerbations and chronic obstructive pulmonary disease (COPD) to reduce airway inflammation and improve breathing.
Immune System Modulation
In autoimmune diseases such as lupus and rheumatoid arthritis, hydrocortisone helps control the overactive immune response, alleviating symptoms and preventing flare-ups.
Hydrocortisone in Critical Care
Hydrocortisone has gained attention in critical care settings, particularly during the COVID-19 pandemic. A randomized clinical trial found that a 7-day fixed-dose course of intravenous hydrocortisone significantly improved organ support-free days in patients with severe COVID-19 compared to no treatment . The study reported that treatment with hydrocortisone resulted in a 93% probability of improved outcomes regarding organ support .
Trauma Patients
Research indicates that hydrocortisone administration can reduce the incidence of hospital-acquired pneumonia in trauma patients. A study showed that only 35.7% of patients receiving hydrocortisone developed pneumonia compared to 54.4% in the placebo group, highlighting its protective effects .
Post-Surgical Recovery
In surgical settings, hydrocortisone is utilized to mitigate stress responses and inflammation following major surgeries, potentially leading to improved recovery times and reduced complications.
Psychological Applications
Hydrocortisone has been explored for its potential role in preventing post-traumatic stress symptoms (PTSS) in traumatic injury victims. A study demonstrated that patients receiving low-dose hydrocortisone reported fewer depressive symptoms at one month post-trauma compared to those on placebo . This suggests a possible therapeutic avenue for addressing psychological distress following traumatic events.
Pediatric Applications
In neonatology, hydrocortisone is used for very preterm infants receiving mechanical ventilation to prevent bronchopulmonary dysplasia (BPD). A clinical trial indicated that early administration of hydrocortisone could improve outcomes related to mortality and BPD among these vulnerable patients .
Pharmacokinetics and Administration Routes
Hydrocortisone can be administered via multiple routes:
- Oral : For systemic effects in endocrine disorders.
- Topical : For localized skin conditions.
- Intravenous : In acute care settings for rapid action.
- Enema : For treating ulcerative colitis.
A pharmacokinetic study highlighted that applying hydrocortisone cream twice daily on the first day of treatment maximizes its efficacy for acute dermatitis .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Endocrine Disorders | Addison's disease | Replacement therapy for this compound deficiency |
| Dermatological Conditions | Eczema, psoriasis | Reduces inflammation and itching |
| Respiratory Disorders | Severe asthma exacerbations | Decreases airway inflammation |
| Immune System Modulation | Autoimmune diseases | Controls overactive immune response |
| Critical Care | Severe COVID-19 | Improves organ support-free days significantly |
| Trauma | Hospital-acquired pneumonia prevention | Reduced incidence compared to placebo |
| Psychological Applications | Prevention of PTSS | Fewer depressive symptoms post-trauma |
| Pediatric Applications | Neonatal BPD prevention | Improved outcomes in very preterm infants |
Mécanisme D'action
L’hydrocortisone exerce ses effets en se liant au récepteur des glucocorticoïdes dans le cytoplasme. Le complexe récepteur-ligand se transloque ensuite dans le noyau, où il se lie aux éléments de réponse aux glucocorticoïdes dans les régions promotrices des gènes cibles. Cette liaison module la transcription des gènes impliqués dans les réponses inflammatoires et immunitaires, conduisant à l’inhibition de la phospholipase A2, du facteur nucléaire kappa B et d’autres facteurs de transcription inflammatoires .
Composés Similaires :
Cortisone : Un précurseur de l’hydrocortisone, qui est convertie en hydrocortisone dans le foie.
Prednisolone : Un glucocorticoïde synthétique ayant des propriétés anti-inflammatoires similaires mais une durée d’action plus longue.
Dexamethasone : Un autre glucocorticoïde synthétique, plus puissant que l’hydrocortisone, utilisé dans les affections inflammatoires et auto-immunes graves
Unicité : L’hydrocortisone est unique en raison de sa présence naturelle dans l’organisme et de son rôle dans la régulation de divers processus physiologiques. Contrairement aux glucocorticoïdes synthétiques, l’hydrocortisone a une durée d’action plus courte et un index thérapeutique plus large, ce qui la rend adaptée à un éventail plus large d’applications cliniques .
Comparaison Avec Des Composés Similaires
Hydrocortisone vs. Fludrocortisone
Fludrocortisone, a synthetic mineralocorticoid with weak glucocorticoid activity, is often combined with hydrocortisone in septic shock to address relative adrenal insufficiency. Key findings:
- Efficacy in Septic Shock : A 2023 cohort study ($n=88,!275$) found that adding fludrocortisone to hydrocortisone reduced the adjusted absolute risk of mortality or hospice discharge by 3.7% compared to hydrocortisone alone (OR: 0.85; 95% CrI: 0.67–1.08) .
- Safety : However, the combination therapy was associated with a higher likelihood of hyperglycemia (SUCRA score: 0.1073) compared to hydrocortisone alone .
- Clinical Recommendation : Hydrocortisone plus fludrocortisone is superior for septic shock but requires glucose monitoring .
Table 1: Hydrocortisone vs. Hydrocortisone + Fludrocortisone in Septic Shock
| Outcome | Hydrocortisone Alone | Hydrocortisone + Fludrocortisone | Evidence Source |
|---|---|---|---|
| Mortality/Hospice Risk | Reference | 3.7% absolute risk reduction | |
| Hyperglycemia Risk | Lower | Highest likelihood (SUCRA: 0.1073) |
Hydrocortisone vs. Dexamethasone
Dexamethasone, a potent synthetic glucocorticoid, is used in conditions requiring strong immunosuppression but has significant neurobehavioral side effects.
- Mitigating Side Effects: In children receiving dexamethasone, hydrocortisone increased hunger scores (median delta: 2 vs.
- Clinical Implication : Hydrocortisone may alleviate dexamethasone-induced hunger but lacks broad neuroprotective benefits .
Table 2: Hydrocortisone for Dexamethasone-Induced Side Effects
| Parameter | Hydrocortisone Effect | Placebo Effect | $p$-Value |
|---|---|---|---|
| Hunger Score (Delta) | 2 (IQR: 1–4) | 2 (IQR: 1–3) | Not significant |
| PedsQL Score (Delta) | -14 (IQR: -24 to -4) | -15 (IQR: -26 to -7) | NS |
Hydrocortisone vs. Cortisone
Cortisone, a prodrug requiring conversion to cortisol, is less potent and slower-acting.
- Efficacy : Hydrocortisone has higher bioavailability and a longer half-life (8–12 hours vs. 0.5–2 hours for cortisone) .
- Patient Outcomes : In user ratings, hydrocortisone scored higher (7.6/10 vs. 7.3/10 for cortisone) with fewer reported adverse effects (13% vs. 17%) .
Topical Hydrocortisone vs. Other Corticosteroids
- Prednicarbate : Under occlusion, prednicarbate 0.25% was more effective than hydrocortisone 1% but less potent than hydrocortisone buteprate 0.1% .
- Hydrocortisone Valerate : In atopic dermatitis, hydrocortisone valerate 0.2% matched betamethasone valerate 0.1% efficacy and outperformed hydrocortisone 0.1% ($p<0.05$) .
Table 3: Topical Steroid Efficacy Comparisons
| Compound | Potency vs. Hydrocortisone 1% | Study Design |
|---|---|---|
| Prednicarbate 0.25% | Higher under occlusion | RCT |
| Hydrocortisone Valerate 0.2% | Superior to hydrocortisone 0.1% | Double-blind |
Hydrocortisone Combinations
- Vitamin C: Combined use reduced TNF-α by 31% and oxidative burst by 8–19% in monocytes, but neither agent alone affected Staphylococcus aureus-induced inflammation .
- Modified-Release Hydrocortisone (MR-HC) : MR-HC showed equivalent metabolic effects (e.g., TMR, lean mass) to standard hydrocortisone, suggesting improved dosing convenience .
Novel Compounds with Hydrocortisone-like Activity
- 2-[(Phenylthio)methyl]pyridine Derivatives: These non-steroidal agents mimic hydrocortisone’s anti-inflammatory effects in rat models, inhibiting exudate volume and white blood cell accumulation .
Activité Biologique
Hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex, plays a pivotal role in various biological processes. Its therapeutic applications span a wide range of conditions, including inflammatory diseases, endocrine disorders, and immune system modulation. This article delves into the biological activity of hydrocortisone, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.
Hydrocortisone exerts its effects primarily through binding to the glucocorticoid receptor (GR) , which is present in virtually all tissues. This interaction leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:
- Inhibition of Phospholipase A2 : This reduces the synthesis of pro-inflammatory mediators derived from arachidonic acid.
- Suppression of Inflammatory Transcription Factors : Hydrocortisone inhibits nuclear factor kappa B (NF-κB) and other transcription factors that promote inflammation.
- Promotion of Anti-inflammatory Cytokines : It enhances the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) .
Pharmacokinetics
Hydrocortisone's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion:
- Bioavailability : Topical formulations exhibit 4-19% bioavailability with a Tmax of 24 hours, while retention enemas have variable absorption rates depending on individual metabolism .
- Volume of Distribution : The total volume is approximately 39.82 L, indicating extensive distribution in body tissues .
- Protein Binding : About 90.1% of hydrocortisone is bound to plasma proteins, predominantly corticosteroid-binding globulin and serum albumin .
Biological Effects
Hydrocortisone influences multiple physiological systems:
- Metabolic Effects :
- Cardiovascular Effects :
- Immunological Effects :
Case Study: Hydrocortisone in Inflammatory Conditions
A randomized controlled trial investigated the efficacy of hydrocortisone in patients with severe asthma exacerbations. The study found that intravenous hydrocortisone significantly reduced hospital stay duration and improved pulmonary function compared to placebo .
Research Findings on Bacterial Interactions
Recent research demonstrated that hydrocortisone 21-hemisuccinate (HCHS) influenced the growth and metabolism of Staphylococcus aureus, enhancing its metabolic activity while reducing poly(I:C)-induced IL-6 secretion. This suggests potential implications for hydrocortisone in modulating bacterial infections and inflammatory responses .
Data Table: Summary of Hydrocortisone Biological Activity
| Biological Activity | Mechanism | Clinical Implications |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-kB and phospholipase A2 | Treatment of autoimmune diseases |
| Immunosuppression | Modulation of cytokine production | Management of transplant rejection |
| Metabolic regulation | Stimulation of gluconeogenesis | Management of adrenal insufficiency |
| Cardiovascular effects | Suppression of sympathetic nerve activity | Potential treatment for stress-related hypertension |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying hydrocortisone in topical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For complex matrices like creams, sample preparation via solid-phase extraction (SPE) using Discovery DSC-Si cartridges minimizes matrix interference. Mobile phases combining acetonitrile/water (60:40 v/v) achieve optimal separation, with retention times around 3.28 minutes for hydrocortisone. Validation includes linearity (R² ≥ 0.999) and precision testing (RSD < 2%) .
Q. How should researchers assess excipient compatibility in hydrocortisone formulations?
- Methodological Answer : Conduct stress testing by storing binary or multicomponent mixtures at 50°C/50% relative humidity (RH) for 3 months. Monitor degradation via HPLC and statistical tools like ANOVA to identify significant excipient interactions. Pareto charts can visualize critical factors (e.g., binders like hydroxypropylmethylcellulose significantly degrade hydrocortisone at p < 0.05) .
Q. What sample preparation techniques mitigate interference in hydrocortisone analysis?
- Methodological Answer : For topical creams, dissolve samples in acetonitrile-water mixtures (60:40 v/v), filter through 0.22 µm syringe filters, and use SPE cartridges to remove lipids or emulsifiers. Centrifugation at 10,000 rpm for 10 minutes further clarifies solutions before HPLC injection .
Advanced Research Questions
Q. How can fractional factorial design optimize hydrocortisone formulation stability?
- Methodological Answer : Apply a 2^(4-1) fractional factorial design to screen excipients (fillers, binders, disintegrants, lubricants) with minimal experiments. Use STATISTICA or similar software to randomize trials and analyze degradation data. Critical variables (e.g., lactose as filler, stearic acid as lubricant) are identified via Pareto analysis. This reduces development time by 50% compared to trial-and-error approaches .
Q. What statistical and computational models predict hydrocortisone release from nanoparticles?
- Methodological Answer : Optimize PLGA nanoparticle formulations using Plackett-Burman screening followed by central composite design (CCD). Key variables include PLGA concentration, sonication time, and polyvinyl alcohol content. Artificial neural networks (ANNs) trained on diffusion coefficients (D) and saturation solubility (Cₛ) data predict release profiles with <1% error, enabling rapid prototyping .
Q. How to resolve contradictions in clinical trial data on hydrocortisone efficacy?
- Methodological Answer : Use network meta-analysis to integrate direct and indirect evidence (e.g., comparing hydrocortisone monotherapy vs. fludrocortisone combinations). Bayesian frameworks address heterogeneity, while sensitivity analyses exclude high-risk-of-bias studies. For example, combination therapy shows a mortality odds ratio of 0.72 (95% CI: 0.61–0.85) in septic shock, but requires validation via RCTs .
Q. What Quality by Design (QbD) approaches ensure robust HPLC method development for hydrocortisone?
- Methodological Answer : Implement Analytical QbD (AQbD) with central composite design (CCD) to optimize mobile phase pH (6.0–6.5), flow rate (0.9–1.1 mL/min), and acetonitrile/water ratios. Response surface models predict resolution (Y₁) and separation factors (Y₂), with robustness verified across ±10% parameter ranges. System suitability criteria include tailing factors <1.2 and plate counts >3000 .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
